molecular formula C14H13ClO5 B11151710 methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B11151710
M. Wt: 296.70 g/mol
InChI Key: MZGZTTOLDYUJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative intended for research use. Coumarins are a significant class of oxygen-containing heterocycles that are extensively studied in medicinal chemistry for their diverse biological profiles . Researchers are particularly interested in coumarin derivatives for developing new pharmacophores, often by modifying functional groups at various positions on the core structure . While specific biological data for this chloro- and methyl-substituted compound may be limited, structurally similar coumarin analogs are frequently screened for a range of potential activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties . The propanoate ester side chain in this compound may influence its physicochemical properties, such as lipophilicity, which can be a critical parameter in drug discovery for optimizing bioavailability and cellular uptake. This product is offered strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the current scientific literature for the latest findings on coumarin-based compounds.

Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C14H13ClO5/c1-7-4-13(16)20-11-6-12(10(15)5-9(7)11)19-8(2)14(17)18-3/h4-6,8H,1-3H3

InChI Key

MZGZTTOLDYUJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Resorcinol (0.1 mol, 11.0 g) and ethyl acetoacetate (0.1 mol, 13.0 mL) are dissolved in concentrated sulfuric acid (100 mL) at 5–10°C.

  • Procedure : The mixture is stirred for 30 minutes, then allowed to react at room temperature for 18 hours. Quenching with ice water yields a crude product, which is purified via recrystallization in ethanol.

  • Yield : 60–85%.

  • Characterization : Melting point (m.p.) 189–190°C; IR spectra show peaks at 1674 cm⁻¹ (C=O), 3620 cm⁻¹ (-OH), and 1585 cm⁻¹ (aromatic C=C).

Etherification with Methyl 2-Chloropropanoate

The final step involves introducing the propanoate ester via nucleophilic substitution.

Reaction Protocol

  • Reactants : 6-Chloro-7-hydroxy-4-methylcoumarin (0.01 mol, 2.21 g) and methyl 2-chloropropanoate (0.01 mol, 1.23 mL) are dissolved in dimethylformamide (DMF) with potassium carbonate (2 g).

  • Conditions : Reflux for 24 hours under anhydrous conditions.

  • Workup : The mixture is extracted with ethyl acetate, washed with water, and purified via recrystallization in ethanol.

  • Yield : 65–70%.

  • Characterization :

    • IR : 1674 cm⁻¹ (ester C=O), 1085 cm⁻¹ (C-O-C ether).

    • ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 3.70 (s, 3H, OCH₃), 4.90 (q, 1H, OCH(CH₃)).

Summary of Synthetic Routes

StepReactionReagents/ConditionsYieldKey Spectral Data
1Pechmann condensationH₂SO₄, 5–10°C → RT60–85%IR: 1674 cm⁻¹ (C=O)
2Chlorination (C6)SO₂Cl₂/FeCl₃ or nitration → CuCl~50%m.p. 260–262°C
3EtherificationK₂CO₃, DMF, reflux65–70%¹H NMR: δ 4.90 (OCH(CH₃))

Challenges and Optimization

  • Regioselectivity in Chlorination : Directing chloro substitution to position 6 requires precise control of reaction conditions to avoid byproducts.

  • Esterification Efficiency : Using methyl 2-bromopropanoate instead of the chloro derivative may improve reaction rates.

  • Purification : Recrystallization in ethanol or chromatography is critical for isolating high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate exhibits several biological activities that make it a valuable compound in drug development:

  • Antibacterial Properties : Research indicates that this compound has notable antibacterial effects, suggesting its potential as a therapeutic agent against bacterial infections .
  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
  • Antitumor Effects : Studies have shown that derivatives of this compound exhibit anticancer activity, making it a candidate for further exploration in cancer therapy .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical methods. Notably, the Pechmann condensation method has been employed effectively to synthesize related compounds with high yields . This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. This highlights its potential application in developing new antibacterial agents.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound inhibits pro-inflammatory cytokines, suggesting a mechanism through which it exerts its anti-inflammatory effects. These findings support its potential use in treating conditions such as arthritis and other inflammatory disorders .

Case Study 3: Anticancer Research

Research involving this compound derivatives revealed promising results in inhibiting tumor cell proliferation in various cancer models. The presence of the chromenone structure is believed to play a crucial role in enhancing cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate with structurally analogous compounds:

Compound Name Molecular Formula Substituents (Position) Functional Groups Key Structural Features
Target Compound C₁₄H₁₃ClO₅ Cl (6), CH₃ (4) Methyl ester, chromen-2-one Chlorine enhances electrophilic reactivity
Ethyl 2-[(6-ethyl-4-methyl-2-oxochromen-7-yl)oxy]propanoate () C₁₆H₁₈O₅ CH₂CH₃ (6), CH₃ (4) Ethyl ester, chromen-2-one Ethyl group increases lipophilicity
Haloxyfop methyl ester () C₁₆H₁₃ClF₃NO₄ Cl, CF₃, pyridinyl Methyl ester, pyridine Trifluoromethyl boosts herbicidal potency
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () C₂₀H₂₀O₃ Partial Cl (6), aryl, propoxy Ketone, ether Partial Cl occupancy reduces stability
2-[(4-Butyl-6-chloro-2-oxochromen-7-yl)oxy]propionic acid () C₁₆H₁₇ClO₅ Cl (6), C₄H₉ (4) Carboxylic acid, chromen-2-one Acid group improves water solubility

Physicochemical Properties

  • Lipophilicity: The methyl ester in the target compound offers moderate lipophilicity, facilitating membrane permeability.
  • Stability : The target compound’s chromen-2-one core is stabilized by intramolecular C–H···O interactions, as seen in analogous flavones (). In contrast, partial chlorine occupancy in ’s compound introduces structural instability .

Metabolic Considerations

  • Propionic acid derivatives () are likely metabolized via β-oxidation .

Biological Activity

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, a derivative of coumarin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of coumarin derivatives , characterized by a chromenone structure. Its chemical formula is C13H11ClO5C_{13}H_{11}ClO_5 with a molecular weight of 284.68 g/mol. The presence of the chloro and methoxy groups contributes to its biological activity.

1. Antitumor Activity

Research has indicated that coumarin derivatives exhibit significant antitumor properties. A study demonstrated that this compound showed promising inhibitory effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and A2780 (ovarian cancer). The compound induced apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM)
A5490.12
HeLa0.024
A27800.036

2. Antiviral Activity

Coumarin derivatives, including this compound, have shown antiviral properties against hepatitis B virus (HBV). In vitro studies indicated that it could inhibit HBV surface antigen with an IC50 value significantly lower than standard antiviral drugs .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. It exhibited strong radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The ability to inhibit lipid peroxidation further underscores its role as a protective agent against cellular damage .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G2/M phase, leading to increased apoptosis in tumor cells.
  • Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress and protects against cellular damage.
  • Viral Inhibition : The compound interferes with viral replication processes, potentially by disrupting viral entry or assembly within host cells.

Case Studies

Several studies have documented the efficacy of coumarin derivatives, including this compound:

  • Study on Antitumor Activity : In a comparative analysis, this compound was found to be more effective than traditional chemotherapeutic agents in inhibiting tumor growth in animal models .
  • Evaluation of Antiviral Properties : A recent study demonstrated that this derivative significantly reduced HBV replication in HepG2 cells, showcasing its potential as a therapeutic option for viral hepatitis .

Q & A

Basic Research Questions

Q. How is methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate synthesized and characterized in laboratory settings?

  • Methodology :

  • Synthesis : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous chromen-4-one derivatives are prepared using reagents like O-VBX1a (a vinylbenziodoxolone reagent) and phenolic precursors under basic conditions (e.g., Cs₂CO₃ in DME) .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is commonly employed to isolate the product .
  • Characterization :
  • NMR : ¹H and ¹³C NMR spectra confirm proton environments and carbon connectivity. For instance, the chromen-4-one carbonyl signal typically appears near δ 160–180 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

  • Key Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromen-4-one core) .
  • NMR : Coupling patterns in ¹H NMR distinguish substituent positions (e.g., aromatic protons adjacent to chlorine or methyl groups) .
  • Single-Crystal XRD : Provides definitive proof of molecular geometry and substituent orientation (see Advanced Questions for details) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Methodology :

  • Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Structure Solution : SHELXS/SHELXD (direct methods) and SHELXL (refinement) are standard for small molecules. Anisotropic displacement parameters refine atomic positions .
  • Validation : Check R-factors (e.g., R₁ < 0.05 for high-quality data) and residual electron density maps .
    • Example Data :
ParameterValue
Crystal SystemTriclinic (P1)
Unit Cell (Å)a = 9.0371, b = 9.6216, c = 11.0308
Angles (°)α = 75.17, β = 65.87, γ = 69.83
V (ų)814.20
Z2
Source: Crystal data for a related chromen-4-one derivative .

Q. How do π–π stacking interactions influence the crystal packing of related chromen-4-one derivatives?

  • Analysis :

  • Interactions : Adjacent chromen-4-one rings often exhibit face-to-face π–π stacking (3.5–4.0 Å separation), stabilizing the crystal lattice .
  • Impact on Properties : Stacking can affect solubility, melting points, and photophysical behavior (e.g., fluorescence quenching) .

Q. What methodologies address conflicting NMR/XRD data during structural elucidation?

  • Strategies :

  • Cross-Validation : Compare NMR coupling constants with XRD-derived dihedral angles. For example, a discrepancy in aromatic proton assignments can be resolved by matching experimental ¹H-¹H COSY correlations to XRD torsion angles (e.g., C12–C13–C14–C19 = 164.68°) .
  • DFT Calculations : Optimize geometries using Gaussian or ORCA to predict NMR shifts and compare with experimental data .

Q. How do chlorine and methyl substituents affect reactivity in nucleophilic substitution?

  • Mechanistic Insights :

  • Electron-Withdrawing Cl : Activates the chromen-4-one core for nucleophilic attack at the 7-position.
  • Steric Effects : The 4-methyl group may hinder substitution at adjacent positions, directing reactions to the 6-Cl site .

Safety and Handling

Q. What laboratory safety protocols are essential when handling this compound?

  • Recommendations :

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Wash skin with soap/water immediately upon contact; use emergency showers if exposed .
  • Waste Disposal : Collect organic waste in designated containers; avoid drain disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.